1-(difluoromethyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide -

1-(difluoromethyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide

Catalog Number: EVT-4471798
CAS Number:
Molecular Formula: C15H8F7N5O
Molecular Weight: 407.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acrizanib (LHA510)

  • Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It was specifically designed for topical ocular delivery and has shown potency and efficacy in rodent models of choroidal neovascularization (CNV) []. Topical ocular administration of Acrizanib resulted in limited systemic exposure, making it a promising candidate for the treatment of neovascular age-related macular degeneration [].

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

  • Compound Description: This compound, identified as 3,5-AB-CHMFUPPYCA, was mistakenly sold as a "research chemical" named AZ-037 []. Its structure contains a pyrazole core, suggesting a bioisosteric replacement of the indazole ring commonly found in synthetic cannabinoids like PINACA, FUBINACA, and CHMINACA [].

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

  • Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (fXa) []. DPC423 exhibits subnanomolar potency and in vitro selectivity for fXa []. It represents a significant advancement in developing orally active factor Xa inhibitors for potential therapeutic applications.

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides

  • Compound Description: This class of compounds acts as novel and selective monoamine oxidase B (MAO-B) inhibitors []. They were discovered through a high-throughput screening campaign aiming to identify enhancers of CREB transcriptional activation [].

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, selective, and reversible antagonist of the P2Y12 receptor []. Identified through a high-throughput screening campaign, SAR216471 acts as a reversible P2Y12 receptor antagonist and stands out as a highly potent inhibitor of ADP-induced platelet aggregation [].

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound, a peripherally restricted cannabinoid-1 receptor antagonist, emerged from research aiming to create bioisosteres of a known CB1 antagonist []. This compound's design specifically targeted peripheral restriction, aiming to minimize central nervous system side effects [].

[4-(1H-Imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound is described as a factor Xa (fXa) inhibitor []. This compound's identification points towards the ongoing efforts in medicinal chemistry to develop novel and effective fXa inhibitors for therapeutic purposes.

Properties

Product Name

1-(difluoromethyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide

IUPAC Name

2-(difluoromethyl)-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]pyrazole-3-carboxamide

Molecular Formula

C15H8F7N5O

Molecular Weight

407.25 g/mol

InChI

InChI=1S/C15H8F7N5O/c16-9-6(10(17)12(19)13(20)11(9)18)5-26-4-2-8(25-26)24-14(28)7-1-3-23-27(7)15(21)22/h1-4,15H,5H2,(H,24,25,28)

InChI Key

HAVDSMZEOKSOFL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1NC(=O)C2=CC=NN2C(F)F)CC3=C(C(=C(C(=C3F)F)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.